



Application Notes: Quantitative Analysis of Carbofuran and its Metabolites by LC-MS/MS

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Compound of Interest		
Compound Name:	3-Hydroxycarbofuran-d3	
Cat. No.:	B12374624	Get Quote

Introduction

Carbofuran is a broad-spectrum carbamate pesticide used to control insects, mites, and nematodes on a variety of crops.[1] Due to its high toxicity, particularly to birds and humans, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for carbofuran and its primary metabolites in food and environmental samples.[2] The major metabolic products, 3-hydroxycarbofuran and 3-ketocarbofuran, are considered to be as toxic as the parent compound.[3][4] Therefore, a sensitive and selective analytical method is crucial for monitoring these compounds to ensure consumer safety and environmental protection.

This application note details a robust and reliable method for the simultaneous quantification of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, **3-Hydroxycarbofuran-d3**, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Principle

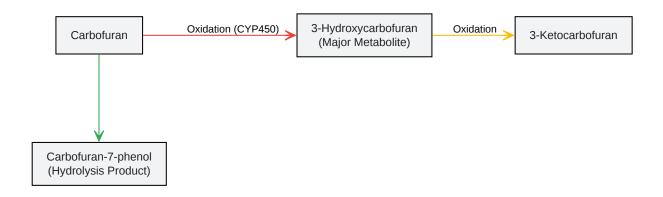
The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to isolate the target analytes from a complex matrix, such as fruits or vegetables.[5][6] Following extraction and cleanup, the analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This mode provides excellent selectivity and



sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[7]

Carbofuran Metabolism

Carbofuran is primarily metabolized in mammals via oxidation by cytochrome P450 enzymes, with CYP3A4 being the major isoform in humans.[3] The main pathway involves the hydroxylation of the furan ring to produce 3-hydroxycarbofuran. This metabolite can be further oxidized to form 3-ketocarbofuran. Both of these metabolites, along with the parent carbofuran, are potent inhibitors of acetylcholinesterase.[3] Another degradation route is the hydrolysis of the carbamate ester linkage to form carbofuran phenol, a significantly less toxic compound.[4]



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Carbofuran Metabolic Pathway

Experimental Protocols

- 1. Materials and Reagents
- Standards: Carbofuran, 3-Hydroxycarbofuran, 3-Ketocarbofuran (≥98% purity).
- Internal Standard (IS): 3-Hydroxycarbofuran-d3.
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
- Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).



- QuEChERS Salts: EN 15662 kits containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.[5]
- Dispersive SPE (dSPE): Tubes containing MgSO₄ and primary secondary amine (PSA) for cleanup.
- 2. Standard Solution Preparation
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.
- Intermediate Solutions (10 μg/mL): Dilute the stock solutions with methanol.
- Working Standard Mixture (1 µg/mL): Combine intermediate solutions of the three analytes and dilute with 50:50 acetonitrile/water.
- Calibration Standards (1 200 ng/mL): Serially dilute the working standard mixture with the initial mobile phase composition to prepare calibration standards. Add the internal standard to each calibrator at a constant concentration (e.g., 50 ng/mL).
- 3. Sample Preparation (QuEChERS Protocol) The following protocol is a general guideline for fruit and vegetable samples.[5][9]
- Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of 3-Hydroxycarbofuran-d3 internal standard solution.
- Extraction:
 - Add 10 mL of acetonitrile.
 - Shake vigorously for 1 minute.
 - Add the EN 15662 QuEChERS extraction salt packet.
 - Shake immediately and vigorously for 1 minute.



- Centrifuge at ≥4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE):
 - Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing MgSO₄ and PSA.
 - Vortex for 30 seconds.
 - Centrifuge at ≥5000 rpm for 5 minutes.
- Final Extract:
 - Take the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.
- 4. LC-MS/MS Instrumentation and Conditions



Parameter	Condition	
LC System	UPLC/UHPLC System	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)	
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Acetate	
Mobile Phase B	Methanol or Acetonitrile with 0.1% Formic Acid	
Gradient	Optimized for analyte separation (e.g., 5% B held for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions)	
Flow Rate	0.3 - 0.4 mL/min	
Column Temperature	40°C	
Injection Volume	2 - 5 μL	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization Source	Electrospray Ionization (ESI), Positive Mode	
Capillary Voltage	1.5 - 3.5 kV	
Desolvation Temp.	450 - 550°C	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	

Data Presentation

Table 1: Optimized MRM Transitions and Parameters



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Carbofuran	222.1	165.1 (Quant)	50	12
222.1	122.1 (Qual)	50	25	
3- Hydroxycarbofur an	238.1	181.1 (Quant) [10]	50	12
238.1	163.1 (Qual)[10]	50	20	
3-Ketocarbofuran	236.1	163.1 (Quant)	50	 15
236.1	179.1 (Qual)	50	18	
3- Hydroxycarbofur an-d3 (IS)	241.1	184.1 (Quant)	50	12

Note: Product ions and collision energies are instrument-dependent and require optimization. The transitions for **3-Hydroxycarbofuran-d3** are inferred based on a +3 Da shift from the parent compound.

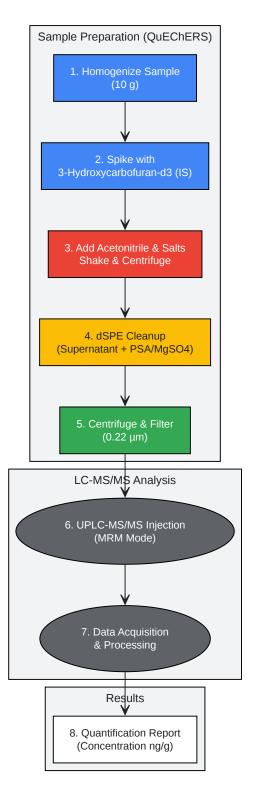
Table 2: Method Performance and Validation Data

Parameter	Carbofuran	3- Hydroxycarbofuran	3-Ketocarbofuran
Linear Range (ng/g)	2 - 2000[1]	2 - 2000[1]	2 - 2000
Correlation Coeff. (r ²)	> 0.995	> 0.995	> 0.995
LOD (ng/g)	0.2[1]	0.2[1]	~0.5
LOQ (ng/g)	2.0[1]	2.0[1]	~2.0
Recovery (%)	90 - 110	90 - 110	85 - 110
Precision (RSD%)	< 15[1][11]	< 15[1][11]	< 15



Validation data is typical for this type of analysis and should be established by each laboratory. Data ranges are based on published methods.[1][11]

Experimental Workflow Visualization





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LC-MS/MS Analysis Workflow

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